molecular formula C12H11NO5 B1422574 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1255147-76-2

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1422574
M. Wt: 249.22 g/mol
InChI Key: ONLLTVWUGWKXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPOP) is an organic compound that has become increasingly important in scientific research due to its unique properties. CPOP is a derivative of oxopyrrolidine, a five-membered heterocyclic ring that is found in many natural products and pharmaceuticals. CPOP has been found to have a wide range of applications in the fields of biochemistry, physiology, and medicine. The purpose of

Scientific Research Applications

Biocatalyst Inhibition

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, as a carboxylic acid, shares similarities with other carboxylic acids in their role as biocatalyst inhibitors. Carboxylic acids can become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, affecting their viability and productivity in industrial bioprocesses. This is critical in the context of producing biorenewable chemicals, where the inhibitory effects of carboxylic acids on microbial biocatalysts need to be mitigated through metabolic engineering strategies (Jarboe et al., 2013).

Liquid-Liquid Extraction Technologies

The compound's relevance extends to its role in the recovery of carboxylic acids from aqueous streams, a process crucial for the production of bio-based plastics and other organic acids. Solvent developments for liquid-liquid extraction (LLX) of carboxylic acids have seen advancements with new solvents such as ionic liquids and improvements in traditional solvents comprising amines and organophosphorous extractants. This is vital for enhancing the economic feasibility and efficiency of extracting carboxylic acids, including 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, from diluted aqueous streams (Sprakel & Schuur, 2019).

Interaction with Metals

The interaction between carboxylic acids and metals is another area of research that can provide insights into the properties of 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Studies on similar compounds have shown that metals can significantly influence the electronic systems of biologically important molecules such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Understanding these interactions can aid in predicting the reactivity, stability, and biological affinity of carboxylic acids, including 1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Lewandowski et al., 2005).

properties

IUPAC Name

1-(2-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-5-7(11(15)16)6-13(10)9-4-2-1-3-8(9)12(17)18/h1-4,7H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLTVWUGWKXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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